3-Chloro-2-methoxyisonicotinaldehyde
Overview
Description
3-Chloro-2-methoxyisonicotinaldehyde: is a synthetic compound belonging to the isonicotinaldehyde family. It is characterized by the presence of a chloro group at the third position, a methoxy group at the second position, and an aldehyde group at the fourth position on the pyridine ring. The molecular formula of this compound is C7H6ClNO2 , and its molecular weight is 171.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxyisonicotinaldehyde typically involves a reaction with manganese (IV) oxide in dichloromethane at 20°C. The product from the previous step is added to a solution of manganese (IV) oxide portionwise. The mixture is stirred at room temperature overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed:
Oxidation: 3-Chloro-2-methoxyisonicotinic acid.
Reduction: 3-Chloro-2-methoxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methoxyisonicotinaldehyde has been used in a variety of scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Biochemical Studies: As a ligand in various biochemical and physiological studies.
Catalysis: As a catalyst in enzymatic reactions.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to enzymes and receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, leading to various biochemical effects.
Comparison with Similar Compounds
- 2-Chloroisonicotinaldehyde
- 4-Chloro-2-methoxyisonicotinaldehyde
- 2-Methoxyisonicotinaldehyde
Comparison: 3-Chloro-2-methoxyisonicotinaldehyde is unique due to the specific positioning of the chloro and methoxy groups on the pyridine ring. This structural arrangement can influence its reactivity and binding properties compared to similar compounds. For example, the presence of the methoxy group at the second position can enhance its electron-donating properties, affecting its reactivity in substitution reactions.
Properties
IUPAC Name |
3-chloro-2-methoxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJJQSJJLRSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660572 | |
Record name | 3-Chloro-2-methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885167-89-5 | |
Record name | 3-Chloro-2-methoxy-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885167-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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